
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, also known as TFB, is a compound that has gained significant attention in scientific research due to its unique properties. TFB is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the protein's function and potential therapeutic applications.
Mécanisme D'action
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide binds to the ATP-binding site of Hsp90, preventing the protein from functioning properly. This leads to the destabilization and degradation of client proteins that depend on Hsp90 for stability. The inhibition of Hsp90 by N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been shown to have a significant impact on the expression of client proteins that depend on Hsp90 for stability. This can lead to changes in cell signaling pathways and cellular processes, such as cell cycle progression and apoptosis. N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is a valuable tool for studying the function of Hsp90 and its potential therapeutic applications. Its small size and specificity make it an attractive inhibitor for studying the protein's function in vitro and in vivo. However, N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has limitations in terms of its bioavailability and toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide and its potential therapeutic applications. One area of focus is the development of more potent and selective inhibitors of Hsp90, which may have improved bioavailability and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response to Hsp90 inhibition in cancer patients. Finally, N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide and other Hsp90 inhibitors may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with 1-methyl-1H-pyrazol-4-amine to form an intermediate product. The intermediate is then reacted with trifluoromethyl iodide to yield the final product, N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide. The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been optimized to ensure high purity and yield, making it a reliable tool for scientific research.
Applications De Recherche Scientifique
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been used extensively in scientific research to study the function of a specific protein, called Hsp90. Hsp90 is a molecular chaperone that plays a critical role in protein folding and stability. Inhibition of Hsp90 by N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-cancer effects, making it a potential therapeutic agent for cancer treatment. N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has also been used to study the role of Hsp90 in other diseases, such as neurodegenerative disorders and infectious diseases.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-18-7-8(6-16-18)17-11(19)9-4-2-3-5-10(9)12(13,14)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQMJVPFXCEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2786689.png)
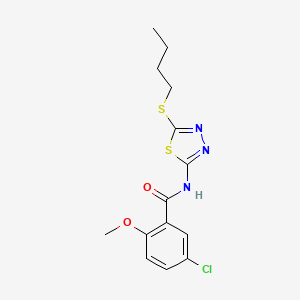
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2786692.png)
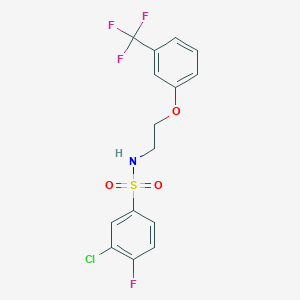

![N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2786698.png)
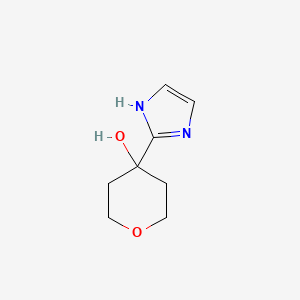
![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)
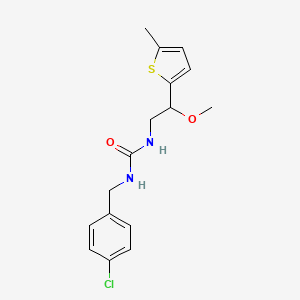


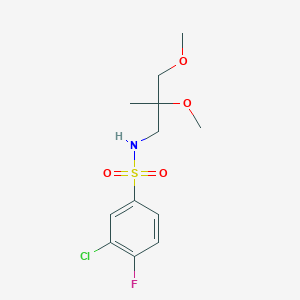
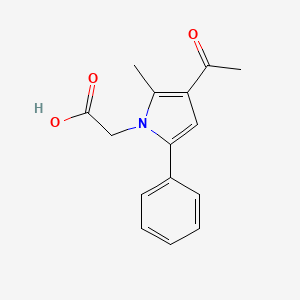
![N-{2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2786711.png)